

Spectroscopic data for 4-(3-Bromo-4-methoxyphenyl)pyridine

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Compound of Interest

Compound Name: 4-(3-Bromo-4-methoxyphenyl)pyridine

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-(3-Bromo-4-methoxyphenyl)pyridine**

Introduction

4-(3-Bromo-4-methoxyphenyl)pyridine is a biaryl heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a substituted phenyl ring, serves as a versatile scaffold in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapeutic agents[1]. Accurate structural elucidation and purity verification are paramount for its application in drug discovery and materials research. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this molecule, offering both practical experimental protocols and in-depth interpretation based on established chemical principles.

Molecular Structure and Atom Numbering

The unambiguous assignment of spectroscopic signals requires a clear and consistent atom numbering system. The structure of **4-(3-Bromo-4-methoxyphenyl)pyridine** is presented below, with atoms numbered for reference in the subsequent NMR analysis.

Caption: Molecular structure of **4-(3-Bromo-4-methoxyphenyl)pyridine** with atom numbering.

^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.

Experimental Protocol: ^1H NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-(3-Bromo-4-methoxyphenyl)pyridine** in ~0.6 mL of deuterated chloroform (CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.^[2]
- **Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse sequence (e.g., 'zg30').
 - **Number of Scans:** 16-32 scans for a good signal-to-noise ratio.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Temperature:** 298 K.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ^1H NMR Data

While a published spectrum for this specific molecule is not readily available, an expected spectrum can be reliably predicted based on established substituent effects and data from analogous structures.^{[2][3]}

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H2, H6	~8.70	Doublet (d)	~6.0	2H
H3, H5	~7.45	Doublet (d)	~6.0	2H
H2'	~7.80	Doublet (d)	~2.2	1H
H6'	~7.55	Doublet of Doublets (dd)	~8.5, 2.2	1H
H5'	~7.00	Doublet (d)	~8.5	1H
H7' (OCH ₃)	~3.95	Singlet (s)	N/A	3H

Expert Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum exhibits distinct regions corresponding to the pyridine and phenyl protons.

- Pyridine Ring Protons (H2, H6, H3, H5):
 - The protons ortho to the nitrogen atom (H2, H6) are the most deshielded due to the electron-withdrawing nature of the nitrogen, appearing far downfield around 8.70 ppm. They appear as a doublet due to coupling with their neighbors, H3 and H5.
 - The protons meta to the nitrogen (H3, H5) appear upfield relative to H2/H6, around 7.45 ppm, also as a doublet from coupling to H2/H6.
- Phenyl Ring Protons (H2', H6', H5'):
 - H2': This proton is ortho to the pyridine ring and meta to both the bromine and methoxy groups. Its most distinct feature is being a doublet with a small meta-coupling constant (J ≈ 2.2 Hz) from its interaction with H6'. It is expected around 7.80 ppm.
 - H6': This proton is ortho to the pyridine and the methoxy group and meta to the bromine. It experiences ortho-coupling to H5' (J ≈ 8.5 Hz) and meta-coupling to H2' (J ≈ 2.2 Hz),

resulting in a characteristic doublet of doublets (dd) signal around 7.55 ppm.

- H5': This proton is ortho to the bromine and meta to the methoxy group. It appears as a doublet due to strong ortho-coupling with H6' ($J \approx 8.5$ Hz) and is found the furthest upfield of the phenyl protons (~ 7.00 ppm) due to the electron-donating effect of the adjacent methoxy group.
- Methoxy Protons (H7'):
 - The three protons of the methoxy group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet integrated to 3H at approximately 3.95 ppm.[3]

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